molecular formula C14H15Cl2F3N2S B15204221 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride CAS No. 38914-94-2

4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride

Cat. No.: B15204221
CAS No.: 38914-94-2
M. Wt: 371.2 g/mol
InChI Key: MKNNXAYNWPJYGI-UHFFFAOYSA-N
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Description

4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, substituted with various functional groups including a trifluoromethyl group, a chloroethylthio group, and an amine group. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.

    Attachment of the Chloroethylthio Group: This step involves the reaction of the quinoline derivative with a chloroethylthio reagent under suitable conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinoline ring or the functional groups attached to it.

    Substitution: The chloroethylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: N-oxides of the quinolineamine.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-(trifluoromethyl)-, hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-6-methoxy-, hydrochloride
  • 4-Quinolineamine, N-(2-((2-chloroethyl)thio)ethyl)-7-methyl-, hydrochloride

Uniqueness

  • Functional Groups : The presence of the trifluoromethyl group distinguishes it from other similar compounds, potentially enhancing its biological activity and stability.
  • Chemical Properties : The specific arrangement of functional groups can influence its reactivity and interaction with molecular targets, making it unique in its class.

Properties

CAS No.

38914-94-2

Molecular Formula

C14H15Cl2F3N2S

Molecular Weight

371.2 g/mol

IUPAC Name

N-[2-(2-chloroethylsulfanyl)ethyl]-7-(trifluoromethyl)quinolin-4-amine;hydrochloride

InChI

InChI=1S/C14H14ClF3N2S.ClH/c15-4-7-21-8-6-20-12-3-5-19-13-9-10(14(16,17)18)1-2-11(12)13;/h1-3,5,9H,4,6-8H2,(H,19,20);1H

InChI Key

MKNNXAYNWPJYGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCSCCCl.Cl

Origin of Product

United States

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